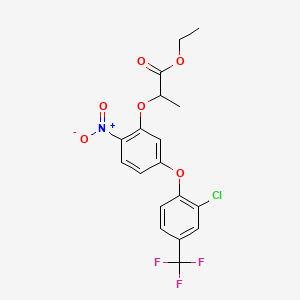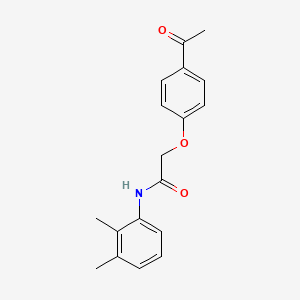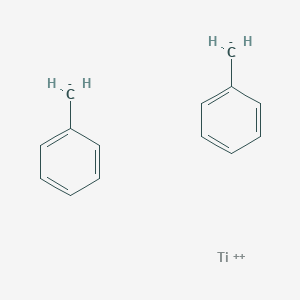
Titanium(2+) bis(phenylmethanide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(2+) bis(phenylmethanide) is a coordination compound featuring a titanium ion coordinated with two phenylmethanide ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) bis(phenylmethanide) typically involves the reaction of titanium(IV) chloride with phenylmethanide anions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2PhCH2−→Ti(PhCH2)2+2Cl−
Industrial Production Methods
Industrial production of Titanium(2+) bis(phenylmethanide) may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
Titanium(2+) bis(phenylmethanide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or even elemental titanium under specific conditions.
Substitution: The phenylmethanide ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species.
科学研究应用
Titanium(2+) bis(phenylmethanide) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
作用机制
The mechanism of action of Titanium(2+) bis(phenylmethanide) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Titanium(IV) chloride: A common precursor in the synthesis of titanium compounds.
Titanium(IV) alkoxides: Used in the production of titanium dioxide and other materials.
Titanium(IV) bis(phenolate): Another coordination compound with similar applications in catalysis and materials science.
Uniqueness
Titanium(2+) bis(phenylmethanide) is unique due to its specific coordination environment and the properties imparted by the phenylmethanide ligands. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective.
属性
CAS 编号 |
37096-06-3 |
|---|---|
分子式 |
C14H14Ti |
分子量 |
230.13 g/mol |
IUPAC 名称 |
methanidylbenzene;titanium(2+) |
InChI |
InChI=1S/2C7H7.Ti/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI 键 |
ZRDHAWVFZDSFOW-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


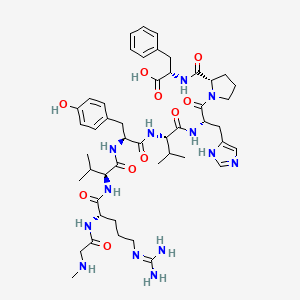


![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)

![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
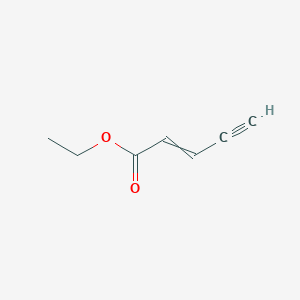
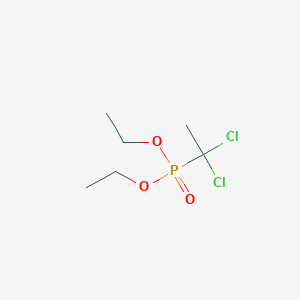
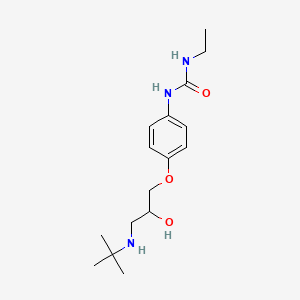

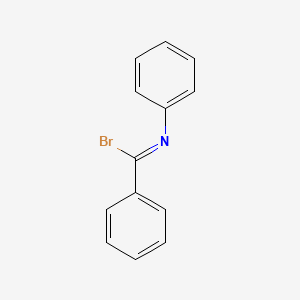
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
